molecular formula C16H16N2O B060861 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 164026-52-2

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B060861
M. Wt: 252.31 g/mol
InChI Key: ZXQHIGYTTMBISV-UHFFFAOYSA-N
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Description

“2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are known for their wide range of interesting biological activities .


Synthesis Analysis

The synthesis of these compounds is usually achieved through multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst . The reaction can also be achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .


Molecular Structure Analysis

The molecular structure of these compounds has been studied using various physicochemical characterization tools, such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), vibrating sample magnetometry (VSM), energy-dispersive X-ray spectroscopy (EDX), and powder X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically multicomponent reactions (MCRs), which are powerful tools in the synthesis of organic compounds and chemotherapeutic drugs by forming carbon−carbon and carbon heteroatom bonds using a one-pot procedure . These reactions provide various advantages, such as less reaction time, simple separation steps, and cost-effectiveness .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using various techniques. For example, the crystal structure of a similar compound, “2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile”, was reported with a melting point of 265–267 °C .

Scientific Research Applications

  • Structural Analysis and Synthesis Techniques :

    • X-ray studies of similar carbonitrile compounds have been conducted to understand their crystal structures and stability, involving pyran rings adopting boat conformation and stabilized by hydrogen bonds (Sharma et al., 2015).
    • An efficient oxidative difunctionalisation process for synthesizing tetrahydrochromene derivatives, which includes 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been developed. These derivatives display antimicrobial properties (Nagamani et al., 2019).
    • Research has also focused on using this compound in heterocyclic synthesis due to its reactive nature (Fadda & Youssif, 2011).
  • Potential Pharmaceutical Applications :

    • Some studies have synthesized analogs of this compound to evaluate their antibacterial and antifungal activities, suggesting potential use in developing new antibacterial drugs (Bishnoi et al., 2019).
    • Another study synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives, exhibiting analgesic and anticonvulsant activities, indicating their potential in pain management and seizure control (Abdelwahab & Fekry, 2022).
  • Chemical Properties and Catalysis :

    • CoFe2O4 nanoparticles have been used as catalysts in the synthesis of 2-amino-4-(phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile derivatives, demonstrating the compound's role in catalytic processes (Rajput & Kaur, 2013).
  • Enantioselective Synthesis :

    • Enantioselective synthesis has been achieved using cinchona alkaloid-derived bifunctional catalysts and squaramides, highlighting the compound's relevance in asymmetric synthesis (Ramireddy et al., 2017), (Gao & Du, 2012).

Future Directions

The future directions in the research of these compounds could involve the development of more efficient synthetic methods, exploration of their biological activities, and their potential applications in drug discovery . The use of environmentally benign methods and the development of greener methodologies are also areas of interest .

properties

IUPAC Name

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7,15H,4-5,8-9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHIGYTTMBISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(C(=C(O2)N)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Citations

For This Compound
4
Citations
H Naeimi, S Mohammadi - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
A facile and rapid multicomponent synthesis of pharmaceutically diverse 1H‐isochromenes, 4H‐chromenes, and ortho‐aminocarbonitrile tetrahydronaphthalenes has been developed …
Number of citations: 7 onlinelibrary.wiley.com
S Mohammadi, H Naeimi - Applied Organometallic Chemistry, 2020 - Wiley Online Library
In this research, it was displayed an efficient method for the one‐pot reaction of cyclohexanone, benzaldehyde and malononitrile for the synthesis of 4H‐chromenes by using CoFe 2 O …
Number of citations: 6 onlinelibrary.wiley.com
AEM Abdallah, RM Mohareb, MHE Helal… - Acta Chimica …, 2023 - search.ebscohost.com
Many new cyclized pyran systems with a potential anti-cancer activity were designed and prepared. Pyran systems showed high reactivity to various chemical reagents. 24 products of …
Number of citations: 1 search.ebscohost.com
RA Azzam, RM Mohareb, MH Helal… - Journal of Heterocyclic …, 2020 - Wiley Online Library
In this work, we are interested to use multicomponent reactions of cyclohexan‐1,3‐dione with different reagents for synthesizing new derivatives of pyran, pyridine, thiophene, and …
Number of citations: 3 onlinelibrary.wiley.com

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